2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one
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Overview
Description
2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one: is a fluorinated organic compound with the molecular formula C10H8F4O This compound is characterized by the presence of four fluorine atoms and a p-tolyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one typically involves the fluorination of appropriate precursors. One common method is the reaction of p-tolylacetone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: The compound’s fluorinated nature makes it a potential candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with similar structural features.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different substitution patterns.
2-Trifluoromethyl-2-propanol: A compound with fewer fluorine atoms but similar functional groups.
Uniqueness: 2,2,3,3-Tetrafluoro-1-(p-tolyl)propan-1-one is unique due to the presence of both a p-tolyl group and four fluorine atoms, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring specific interactions and stability.
Properties
Molecular Formula |
C10H8F4O |
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Molecular Weight |
220.16 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H8F4O/c1-6-2-4-7(5-3-6)8(15)10(13,14)9(11)12/h2-5,9H,1H3 |
InChI Key |
HPIVBYVUMJNQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
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